Apronal

Descripción

Apronalide is approved in Japan. Apronalide has been withdrawn from the market in many other countries due to patient development of thrombocytopenic purpura.

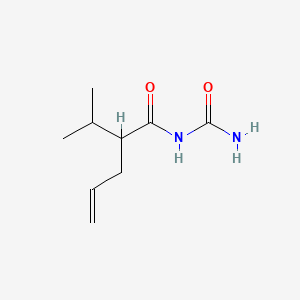

structure

Propiedades

IUPAC Name |

N-carbamoyl-2-propan-2-ylpent-4-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-4-5-7(6(2)3)8(12)11-9(10)13/h4,6-7H,1,5H2,2-3H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUUMAWCGDNLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC=C)C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862125 | |

| Record name | Allylisopropylacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-92-7 | |

| Record name | Allylisopropylacetylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apronalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apronalide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allylisopropylacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-isopropylpent-4-enoyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APRONALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V18J24E25E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Apronal's Engagement with the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apronal, chemically known as allylisopropylacetylurea, is a sedative-hypnotic drug first synthesized in 1926.[1][2] Though its clinical use has been largely discontinued (B1498344) due to safety concerns, its mechanism of action on the central nervous system (CNS) remains a subject of scientific interest, particularly for its parallels with barbiturates. This document provides a detailed examination of the putative molecular mechanisms underlying this compound's CNS depressant effects, drawing upon the established pharmacology of barbiturate-like compounds and their interaction with the GABA-A receptor.

Core Mechanism of Action: Potentiation of GABA-A Receptor Function

The sedative and hypnotic properties of this compound are attributed to its positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS.[4][5] It functions as a ligand-gated chloride ion channel.[6][7] Upon binding of the endogenous ligand GABA, the channel opens, allowing an influx of chloride ions (Cl-) into the neuron.[8][9] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[8]

Unlike GABA itself, which binds to the orthosteric site, this compound, like barbiturates, is believed to bind to an allosteric site on the GABA-A receptor complex.[5][8] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, leading to a prolonged and enhanced inhibitory signal.[3]

Signaling Pathway

The signaling pathway for this compound's action on a CNS neuron is depicted below.

Quantitative Data

| Parameter | Typical Value Range | Description |

| Binding Affinity (Ki) | 1 - 100 µM | Concentration of the drug required to occupy 50% of the allosteric binding sites on the GABA-A receptor. |

| Efficacy (EC50) | 0.5 - 20 µM | Concentration of the drug that produces 50% of its maximal potentiation of the GABA-induced current. |

| Maximal Potentiation | 200 - 1000% | The maximum increase in the GABA-induced chloride current in the presence of the saturating drug concentration. |

Experimental Protocols

The characterization of a compound like this compound's action on the GABA-A receptor involves a series of well-established experimental protocols.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a widely used method to study the function of ion channels expressed in a controlled environment.

Methodology:

-

Preparation of Oocytes: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the subunits of the human GABA-A receptor (e.g., α1, β2, γ2). This leads to the expression of functional GABA-A receptors on the oocyte membrane.

-

Electrophysiological Recording: After 2-4 days of incubation, an oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is voltage-clamped at a holding potential of -70 mV.

-

Drug Application: A baseline GABA-evoked current is established by applying a low concentration of GABA (e.g., EC5-EC10). Subsequently, GABA is co-applied with varying concentrations of this compound to determine its potentiating effect.

-

Data Analysis: The potentiation of the GABA-induced current by this compound is measured and plotted against the drug concentration to determine the EC50 and maximal potentiation.

Experimental Workflow Diagram

In Vivo Behavioral Assays: Rota-Rod Test

To assess the CNS depressant and motor coordination effects in an animal model, the rota-rod test is commonly employed.[9]

Methodology:

-

Animal Model: Swiss Albino mice are typically used.

-

Training: Mice are trained to stay on a rotating rod (e.g., at 15-20 rpm) for a set period (e.g., 5 minutes).

-

Drug Administration: Animals are divided into groups and administered different doses of this compound (or vehicle control) intraperitoneally. A positive control, such as diazepam, is also used.

-

Testing: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the mice are placed on the rotating rod, and the latency to fall is recorded.

-

Data Analysis: The mean fall-off time for each group is calculated and compared to the control group to determine the extent of motor impairment.

Conclusion

While direct, modern research on this compound is limited, its structural similarity to barbiturates and its historical use as a sedative-hypnotic strongly indicate that its primary mechanism of action on the central nervous system is the positive allosteric modulation of the GABA-A receptor. By increasing the duration of chloride channel opening, this compound enhances GABAergic inhibition, leading to a decrease in neuronal excitability that manifests as sedation and hypnosis. The experimental protocols outlined provide a robust framework for the preclinical evaluation of any compound with a similar proposed mechanism. Further investigation using these techniques could provide more definitive quantitative data on the pharmacology of this compound and similar N-acylurea compounds.

References

- 1. Extrasynaptic GABAA receptors are critical targets for sedative-hypnotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sedative-Hypnotic Agents That Impact Gamma-Aminobutyric Acid Receptors: Focus on Flunitrazepam, Gamma-Hydroxybutyric Acid, Phenibut, and Selank - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijraset.com [ijraset.com]

- 4. researchgate.net [researchgate.net]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Investigation of CNS depressant and muscle relaxant effects of the ethnomedicinal plant Macropanax dispermus on Swiss Albino mice and its effect against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and History of Allylisopropylacetylurea: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylisopropylacetylurea, also known as apronalide and formerly marketed under the brand name Sedormid, is a sedative-hypnotic drug first synthesized in 1926. While structurally distinct from barbiturates, it shares a similar mechanism of action and was once used for its calming effects. Its clinical use was largely discontinued (B1498344) in most parts of the world due to significant side effects, including thrombocytopenic purpura and the potential to induce porphyria. This document provides a comprehensive overview of the historical development, synthesis, and mechanisms of action of allylisopropylacetylurea. It includes a comparative analysis of historical and contemporary synthesis methods, detailed experimental protocols, and visual diagrams of its key biological pathways. This whitepaper is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Historical Development

Allylisopropylacetylurea was first synthesized in 1926 by Hoffmann-La Roche and subsequently marketed as a sedative under the name Sedormid. A German patent for its synthesis, titled "Verfahren zur Darstellung von Ureiden der Dialkylessigsäuren," was granted in 1928. For a period, it was used as a daytime sedative. However, reports of a serious adverse effect, drug-induced immune thrombocytopenic purpura (DITP), a condition characterized by a low platelet count, led to its withdrawal from many markets. Despite being banned in most countries, products containing allylisopropylacetylurea are still available in Japan and South Korea, often in combination with other analgesics.

Synthesis of Allylisopropylacetylurea

The synthesis of allylisopropylacetylurea has evolved from early 20th-century methods to more streamlined modern approaches. The foundational synthesis likely involved the hydrolysis of a barbiturate (B1230296) precursor, while contemporary methods often employ a multi-step process starting from isovaleric acid or its esters.

Historical Synthesis: Hydrolysis of 5-allyl-5-isopropylbarbituric acid

Modern Synthesis Approaches

Contemporary methods for synthesizing allylisopropylacetylurea aim for improved yields, simpler procedures, and the use of more readily available starting materials. One such method, described in recent patent literature, involves a multi-step process starting from an isovaleric acid derivative.[1] Another modern approach starts from isopropyl-malonic acid diester.[2]

A representative modern synthesis pathway is as follows:

-

Alkylation: Isopropyl-malonic acid diester is reacted with an allyl halide (e.g., allyl chloride) in the presence of a base to form allyl-isopropyl-malonic acid diester.

-

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed and decarboxylated to yield allyl-isopropyl-acetic acid.

-

Acyl Chloride Formation: The allyl-isopropyl-acetic acid is then converted to its corresponding acyl chloride.

-

Condensation with Urea (B33335): Finally, the acyl chloride is reacted with urea to produce allylisopropylacetylurea.

Quantitative Data Summary

The following table summarizes available quantitative data for different synthesis methods of allylisopropylacetylurea.

| Synthesis Method | Starting Materials | Key Reagents | Reported Yield (%) | Reference |

| Modern Synthesis | Isopropyl-malonic acid diester, Allyl chloride | Base, Acid | High | [2] |

| Modern Synthesis | Isovaleric acid or its ester, Allyl bromide | Base, Halogenating agent, Urea | Not specified | [1] |

Note: Quantitative yield data for the historical hydrolysis method is not available in the reviewed literature.

Experimental Protocols

General Historical Synthesis via Hydrolysis of 5-allyl-5-isopropylbarbituric acid (Representative Protocol)

Disclaimer: The following is a representative protocol based on the general chemistry of barbiturate hydrolysis and is not a direct reproduction of the original 1928 patent.

-

Dissolution: 5-allyl-5-isopropylbarbituric acid is dissolved in an aqueous alkaline solution, such as sodium hydroxide (B78521) or potassium hydroxide.

-

Heating: The solution is heated under reflux for a specified period to facilitate the hydrolysis of the barbiturate ring.

-

Neutralization: After cooling, the reaction mixture is carefully neutralized with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Isolation and Purification: The precipitated allylisopropylacetylurea is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

Modern Synthesis of Allylisopropylacetylurea (Based on CN107501129A)[2]

-

Step 1: Synthesis of 2-isopropyl-4-pentenoic acid: Isovaleric acid is reacted with allyl bromide in the presence of a strong base (e.g., sodium hydride) in an appropriate solvent. The reaction mixture is then acidified to yield 2-isopropyl-4-pentenoic acid.

-

Step 2: Formation of 2-isopropyl-4-pentenoyl chloride: 2-isopropyl-4-pentenoic acid is treated with a halogenating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acyl chloride.

-

Step 3: Synthesis of Allylisopropylacetylurea: The 2-isopropyl-4-pentenoyl chloride is then reacted with urea in a suitable solvent to yield the final product, allylisopropylacetylurea. The product is then isolated and purified.

Mechanisms of Action and Toxicity

Allylisopropylacetylurea exerts its therapeutic and toxic effects through distinct molecular pathways.

Sedative-Hypnotic Effect: GABA-A Receptor Modulation

The sedative and hypnotic properties of allylisopropylacetylurea are attributed to its action as a positive allosteric modulator of the GABA-A receptor.[3] Similar to barbiturates, it binds to a site on the GABA-A receptor distinct from the GABA binding site.[4][5] This binding potentiates the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron.[5] The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, leading to central nervous system depression and the observed sedative effects.

Caption: Sedative effect pathway of allylisopropylacetylurea.

Toxicity: Drug-Induced Immune Thrombocytopenic Purpura (DITP)

One of the most severe adverse effects of allylisopropylacetylurea is DITP. This is an immune-mediated disorder where the drug triggers the production of antibodies that lead to the destruction of platelets. The proposed mechanism involves the formation of drug-dependent antibodies. These antibodies only recognize and bind to specific glycoproteins on the surface of platelets, such as GPIIb/IIIa, in the presence of allylisopropylacetylurea. This antibody binding marks the platelets for destruction by the immune system, leading to a rapid decrease in platelet count and an increased risk of bleeding.

Caption: Mechanism of allylisopropylacetylurea-induced thrombocytopenia.

Toxicity: Induction of Porphyria

Allylisopropylacetylurea is known to be a porphyrogenic agent, meaning it can induce porphyria, a group of genetic disorders characterized by defects in the heme synthesis pathway. It exerts this effect by increasing the activity of δ-aminolevulinate synthase (ALA synthase).[6] ALA synthase is the rate-limiting enzyme in heme biosynthesis. By inducing this enzyme, allylisopropylacetylurea leads to an overproduction and accumulation of heme precursors, such as δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG). The accumulation of these neurotoxic precursors is responsible for the acute attacks of porphyria, which can manifest with severe abdominal pain, neurological dysfunction, and psychiatric symptoms.

Caption: Mechanism of allylisopropylacetylurea-induced porphyria.

Conclusion

Allylisopropylacetylurea represents a significant case study in the history of medicinal chemistry. While its sedative properties were initially of therapeutic interest, the discovery of its potential to cause severe adverse effects, namely thrombocytopenic purpura and porphyria, led to its widespread withdrawal from clinical practice. The synthesis of this molecule has evolved, reflecting broader trends in organic chemistry towards more efficient and scalable methods. A thorough understanding of its mechanisms of action and toxicity is crucial for researchers in drug development and for clinicians who may encounter patients still using this drug in regions where it remains available. This whitepaper provides a detailed technical overview to aid in these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics and mechanism of decomposition of some derivatives of 5-allylbarbituric acid. Part V. The course of hydrolysis of 5 allyl-5-(2'-hydroxypropyl)barbituric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GT Digital Repository [repository.gatech.edu]

- 4. Kinetics of hydrolysis of barbituric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repository.gatech.edu [repository.gatech.edu]

- 6. Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Pharmacodynamics of Apronal in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apronal (allylisopropylacetylurea) is a sedative-hypnotic and muscle relaxant drug that was previously used clinically but was withdrawn due to safety concerns, specifically the risk of thrombocytopenic purpura.[1] Despite its historical use, detailed and quantitative pharmacokinetic and pharmacodynamic data in animal models are scarce in publicly available literature. This technical guide synthesizes the available information on the pharmacokinetics and pharmacodynamics of this compound in various animal species, highlighting the qualitative effects and experimental methodologies. Due to the limited quantitative data, this document also underscores the significant gaps in our understanding of this compound's behavior in biological systems.

Pharmacodynamics

The pharmacodynamic effects of this compound have been qualitatively described in several animal models, including mice, rats, dogs, and rabbits. Its primary actions are centered on the central nervous system, exhibiting sedative, muscle relaxant, and analgesic-potentiating properties.

Sedative and Hypnotic Effects

In mice, rats, and dogs, this compound has been shown to prolong sleep induced by other agents, such as methylhexabital.[2][3] This suggests a central nervous system depressant effect, characteristic of sedative-hypnotic drugs. The mechanism is thought to be similar to that of barbiturates, involving the enhancement of GABAergic transmission, although specific receptor binding studies are not available in the reviewed literature.[1]

Analgesic Potentiation

Studies in mice, rats, and dogs have demonstrated that this compound enhances the analgesic effects of morphine.[2][3] This indicates that while not a primary analgesic itself, this compound can augment the pain-relieving properties of opioids. The exact mechanism of this potentiation is not well-elucidated.

Muscle Relaxant Properties

This compound is described as a muscle relaxant, an effect observed in various animal species.[2][3] This action is likely linked to its central nervous system depressant effects.

Induction of Experimental Porphyria

A notable pharmacodynamic effect of this compound is its ability to induce experimental porphyria in animals, particularly in rats and rabbits.[2][3][4] This is a result of its impact on heme synthesis. Specifically, long-term administration in rats has been shown to lower cytochrome P-450 and catalase levels in the liver, while increasing 5-aminolaevulinate synthetase activity.[5] This disruption in heme metabolism leads to an accumulation of porphyrins in the liver and urine.[4][5]

Table 1: Summary of Qualitative Pharmacodynamic Effects of this compound in Animal Models

| Pharmacodynamic Effect | Animal Model(s) | Observed Outcome | Reference(s) |

| Sedative/Hypnotic | Mice, Rats, Dogs | Prolongation of methylhexabital-induced sleep. | [2][3] |

| Analgesic Potentiation | Mice, Rats, Dogs | Enhancement of morphine-induced analgesia. | [2][3] |

| Muscle Relaxation | General | Described as a muscle relaxant. | [2][3] |

| Induction of Porphyria | Rats, Rabbits | Increased porphyrins in liver and urine; green pigmentation of the liver. | [2][3][4][5] |

Pharmacokinetics

There is a significant lack of quantitative pharmacokinetic data for this compound in the scientific literature. Parameters such as Cmax, Tmax, AUC, half-life, and bioavailability have not been reported in the reviewed search results for any animal model. The information available is limited to general statements about its excretion.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: The route of administration in most described studies is oral or subcutaneous.[1][4] No data on the rate or extent of absorption is available.

-

Distribution: No specific information on the tissue distribution of this compound is available.

-

Metabolism: The metabolic pathways of this compound in animal models have not been detailed in the available literature.

-

Excretion: Excretion is stated to be primarily renal.[1]

Table 2: Summary of Pharmacokinetic Information for this compound in Animal Models

| Pharmacokinetic Parameter | Animal Model(s) | Quantitative Data | Reference(s) |

| Cmax | Not Reported | Not Available | - |

| Tmax | Not Reported | Not Available | - |

| AUC | Not Reported | Not Available | - |

| Half-life | Not Reported | Not Available | - |

| Bioavailability | Not Reported | Not Available | - |

| Route of Excretion | General | Primarily renal. | [1] |

Experimental Protocols

While quantitative data is lacking, some experimental protocols have been described, providing insight into how this compound has been studied in animal models.

Long-Term Administration Study in Rats for Porphyria Induction

This protocol was designed to investigate the long-term effects of this compound on liver enzymes and porphyrin levels.

-

Animal Model: Male Sandoz OFA-SPF rats, weighing 140-150 g.[4]

-

Drug Formulation and Administration: this compound was administered via two equal daily subcutaneous injections, 8 hours apart. The total daily dose was 400 mg/kg. The dosing was continued for 21 days.[4]

-

Control Group: Control rats were treated with the vehicle (propandiol) only, following the same injection schedule.[4]

-

Sample Collection: Urine samples were collected in glass tubes at solid CO2 temperatures and stored frozen until analysis.[4]

-

Measured Parameters:

Visualizations

Experimental Workflow for Porphyria Induction Study

The following diagram illustrates the workflow of the long-term administration study in rats.

Conclusion and Future Directions

The available literature provides a foundational, yet incomplete, picture of the pharmacokinetics and pharmacodynamics of this compound in animal models. While its qualitative effects as a sedative, muscle relaxant, and potentiator of analgesia are noted, the absence of quantitative data severely limits a thorough understanding of its dose-response relationships, absorption, distribution, metabolism, and excretion profiles. The induction of experimental porphyria is the most well-documented pharmacodynamic effect, with a described experimental protocol in rats.

For a comprehensive understanding of this compound, future research should focus on:

-

Quantitative Pharmacokinetic Studies: Conducting studies in various animal models (e.g., rats, mice, dogs) to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) for different routes of administration.

-

Metabolite Identification: Characterizing the metabolic pathways of this compound to identify its major metabolites and their potential pharmacological activity or toxicity.

-

Mechanism of Action Studies: Utilizing modern pharmacological techniques, such as receptor binding assays and electrophysiology, to elucidate the precise molecular targets of this compound and the mechanisms underlying its sedative, muscle relaxant, and analgesic-potentiating effects.

A more complete understanding of the preclinical profile of this compound could provide valuable insights into the broader class of ureide-containing compounds and the mechanisms of drug-induced porphyria.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Bioavailability of propranolol in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Comparative in vivo evaluation of propranolol hydrochloride after oral and transdermal administration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of prolonged administration of allylisopropylacetylurea to rats on cytochrome P-450 and other liver haemoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Apronal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apronal, also known as allylisopropylacetylurea or apronalide, is a hypnotic/sedative drug first synthesized in 1926.[1] While its use has been largely discontinued (B1498344) in most parts of the world due to side effects, it remains in use in some regions.[1][2] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of this compound, intended to serve as a resource for researchers, scientists, and professionals in drug development.

Molecular Structure

This compound, with the systematic IUPAC name (±)-N-Carbamoyl-2-propan-2-ylpent-4-enamide, is a ureide derivative.[1] Although not a barbiturate, its open-chain carbamide structure is similar to the heterocyclic ring of barbiturates, which accounts for its comparable, albeit milder, sedative effects.[1]

| Identifier | Value |

| IUPAC Name | (±)-N-Carbamoyl-2-propan-2-ylpent-4-enamide[1] |

| Other Names | Apronalide, Allylisopropylacetylurea, Allylisopropylacetylcarbamide, Sedormid[1] |

| CAS Number | 528-92-7[1] |

| Molecular Formula | C₉H₁₆N₂O₂[1] |

| SMILES | C=CCC(C(C)C)C(NC(N)=O)=O[3] |

| InChI | InChI=1S/C9H16N2O2/c1-4-5-7(6(2)3)8(12)11-9(10)13/h4,6-7H,1,5H2,2-3H3,(H3,10,11,12,13)[1] |

Chemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value |

| Molecular Weight | 184.24 g/mol [3][4] |

| Appearance | White to off-white solid/powder to crystal[3][4] |

| Melting Point | 194 - 198 °C[4] |

| Solubility | Soluble in DMSO (approx. 150 mg/mL), DMF (approx. 20 mg/ml), and Ethanol (approx. 5 mg/ml). Sparingly soluble in aqueous buffers.[3][5][6][7] |

| Purity | ≥ 98% (HPLC)[4] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been developed. A common approach involves the reaction of 2-isopropyl-4-pentenoic acid with urea (B33335). The following is a generalized workflow based on described methods.[8][9][10]

Workflow for the Synthesis of this compound

Caption: General Synthesis Workflow for this compound.

Methodology

A detailed experimental protocol, as derived from patent literature, is as follows:

-

Preparation of 2-isopropyl-4-pentenoic acid: Isopentanoic acid is reacted with allyl bromide in the presence of a strong base, such as lithium diisopropylamide (LDA), in an appropriate solvent like tetrahydrofuran (B95107) (THF).[8] The reaction mixture is typically cooled to a low temperature (e.g., -15°C to -78°C) before the dropwise addition of the reactants.[8] After the reaction is complete, the pH is adjusted to be acidic, and the product is extracted using an organic solvent.[8]

-

Formation of Acyl Chloride: The synthesized 2-isopropyl-4-pentenoic acid is then converted into its corresponding acyl chloride. This can be achieved by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

Reaction with Urea: The acyl chloride is then reacted with urea to form this compound.[8] This reaction is typically carried out in a suitable solvent.

Mechanism of Action and Biological Effects

This compound acts as a central nervous system (CNS) depressant, exhibiting hypnotic and sedative properties.[11] Its mechanism of action is thought to be similar to that of barbiturates, although it is considered to be milder.[1] It has been shown to prolong methylhexabital-induced sleep and enhance morphine-induced analgesia in animal models.[5][7]

One of the significant biological effects of this compound is its potential to induce experimental porphyria.[5][12] Research has indicated that allylisopropylacetylurea can lead to an increase in porphyrin levels in the liver and urine of animals.[3][12]

The primary reason for the withdrawal of this compound from many markets was its association with the development of thrombocytopenic purpura, a serious condition characterized by a low platelet count.[1][11]

Drug Interaction Pathway

Caption: this compound's Interaction with other CNS Depressants.

Safety and Regulatory Status

This compound was withdrawn from clinical use in many countries due to its association with thrombocytopenic purpura.[1] However, it is still available in Japan and South Korea.[1] The Australian Therapeutic Goods Administration (TGA) has issued a safety alert prohibiting the sale, supply, and use of Japanese EVE-branded products containing this compound in Australia due to its dangerous side effects.[1]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, chemical properties, synthesis, and biological effects of this compound. While its clinical use is limited due to safety concerns, the information presented here is valuable for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who may be studying this compound or its derivatives. The provided experimental workflow and data tables offer a solid foundation for further investigation and understanding of this unique ureide-class sedative.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN110511141A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 10. CN107501129A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 11. grokipedia.com [grokipedia.com]

- 12. universalbiologicals.com [universalbiologicals.com]

An In-depth Technical Guide to Apronal's Relationship with Barbiturates and its Structural Divergence

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Apronal (apronalide), a sedative-hypnotic agent, and its relationship to the barbiturate (B1230296) class of drugs. While exhibiting similar pharmacological effects, key structural distinctions underpin differences in their activity and adverse effect profiles. This document delineates these structural differences, explores their shared mechanism of action at the GABA-A receptor, and presents a comparative overview of their metabolic pathways and associated toxicities. Detailed experimental protocols for assessing sedative-hypnotic activity and investigating drug-induced thrombocytopenia are also provided to facilitate further research in this area.

Introduction

This compound, chemically known as allylisopropylacetylurea, was synthesized in 1926 and introduced as a sedative and hypnotic agent. Although its clinical use was discontinued (B1498344) in most countries due to the risk of inducing thrombocytopenic purpura, it remains a subject of interest for understanding structure-activity relationships in sedative-hypnotic drugs. This guide aims to provide a detailed comparison between this compound and the well-established class of barbiturates, focusing on their chemical structures, pharmacological actions, and metabolic fates.

Structural Differences and Pharmacological Relationship

The primary structural difference between this compound and barbiturates lies in their core chemical scaffold. Barbiturates are cyclic ureides, derivatives of barbituric acid, which possesses a pyrimidine (B1678525) heterocyclic ring. In contrast, this compound is an acyclic, open-chain ureide (acylurea). This fundamental structural divergence is illustrated below.

Table 1: Structural Comparison of this compound and Barbituric Acid

| Compound | Chemical Structure | Core Structure |

| This compound |

| Open-chain ureide (acylurea) |

| Barbituric Acid |

| Pyrimidine heterocyclic ring |

Despite this structural difference, this compound is considered pharmacologically similar to barbiturates. Both classes of drugs act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This modulation enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane, resulting in sedation and hypnosis. However, this compound is reported to have a milder and shorter duration of action compared to many barbiturates.

Quantitative Pharmacological Data

Due to its withdrawal from the market several decades ago, detailed quantitative pharmacological data for this compound, such as specific GABA-A receptor binding affinities (Ki or IC50 values) and comprehensive pharmacokinetic parameters, are scarce in contemporary literature. The available information is largely qualitative, describing its effects in comparison to barbiturates.

For barbiturates, a wealth of quantitative data is available, demonstrating their potent interaction with the GABA-A receptor.

Table 2: GABA-A Receptor Binding Affinities of Selected Barbiturates

| Barbiturate | Receptor Subtype | Ki (nM) | IC50 (µM) |

| Pentobarbital (B6593769) | α1β2γ2s | - | 20-35 (for potentiation of GABA) |

| Pentobarbital | α6β2γ2s | - | 58 (for direct activation) |

| Phenobarbital | Not specified | - | - |

| Diazepam (for comparison) | anion channel | 10 | 12 |

Data for barbiturates are compiled from various sources and may vary depending on the experimental conditions and receptor subtype.

Table 3: Comparative Pharmacokinetic Parameters

| Parameter | This compound | Barbiturates (Representative Values) |

| Administration | Oral | Oral, Intravenous, Intramuscular, Rectal |

| Bioavailability | Not available | Variable (e.g., Phenobarbital: >90%) |

| Protein Binding | Not available | Variable (e.g., Phenobarbital: 40-60%) |

| Metabolism | Hepatic (presumed) | Primarily hepatic via cytochrome P450 enzymes[1][2][3] |

| Half-life (t1/2) | Shorter than many barbiturates | Variable: Short-acting (e.g., Pentobarbital: 15-48 hrs), Long-acting (e.g., Phenobarbital: 80-120 hrs) |

| Excretion | Renal | Primarily renal as metabolites |

| Cmax | Not available | Varies by drug and dose |

| Tmax | Not available | Varies by drug and dose |

Signaling and Metabolic Pathways

GABA-A Receptor Signaling Pathway

Both this compound and barbiturates exert their effects by modulating the GABA-A receptor. The following diagram illustrates the general signaling pathway.

Metabolic Pathways

Barbiturates are extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system, primarily through oxidation of substituents at the C5 position.[1][2][3] The specific CYP isoforms involved can vary between different barbiturates.

The metabolism of this compound is less well-characterized. However, it is presumed to undergo hepatic metabolism. The presence of an allyl group suggests that it may be susceptible to oxidation by CYP enzymes.

Experimental Protocols

Assessment of Sedative-Hypnotic Activity in Mice

This section provides protocols for common behavioral assays used to evaluate the sedative and hypnotic effects of compounds like this compound and barbiturates.

This test assesses spontaneous locomotor activity and exploratory behavior.

-

Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, often equipped with an overhead video camera for tracking.

-

Procedure:

-

Administer the test compound (e.g., this compound, barbiturate, or vehicle) to mice via the desired route (e.g., intraperitoneal).

-

After a specified pretreatment time (e.g., 30 minutes), place a mouse in the center of the open field arena.

-

Record the animal's activity for a set duration (e.g., 5-10 minutes).

-

Analyze the recorded video for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and number of rearings.

-

-

Expected Outcome: Sedative compounds will typically reduce locomotor activity.

This assay measures the hypnotic effect of a compound by its ability to prolong sleep induced by a sub-hypnotic dose of a barbiturate.

-

Procedure:

-

Administer the test compound or vehicle to mice.

-

After a set pretreatment time, administer a dose of pentobarbital that induces a short and measurable sleep time.

-

Record the time from pentobarbital administration to the loss of the righting reflex (sleep latency) and the total time the animal remains asleep (duration of sleep). The righting reflex is lost when the animal, placed on its back, is unable to right itself within a specified time (e.g., 30 seconds).

-

-

Expected Outcome: Hypnotic compounds will decrease sleep latency and increase the duration of sleep.

In Vitro Assay for Drug-Induced Thrombocytopenia

This protocol outlines a method to detect drug-dependent antibodies that can cause thrombocytopenia, a known adverse effect of this compound.

-

Principle: This assay uses flow cytometry to detect the binding of patient-derived antibodies to platelets in the presence of the suspected drug.

-

Materials:

-

Patient serum (collected during the thrombocytopenic episode)

-

Control serum (from a healthy individual)

-

Washed platelets from a healthy donor

-

The suspected drug (this compound) dissolved in a suitable solvent

-

Fluorescently labeled anti-human IgG and IgM antibodies

-

Flow cytometer

-

-

Procedure:

-

Incubate washed donor platelets with patient serum or control serum in the presence and absence of this compound for a specified time (e.g., 30 minutes at 37°C).

-

Wash the platelets to remove unbound antibodies and drug.

-

Incubate the platelets with fluorescently labeled anti-human IgG and IgM antibodies.

-

Wash the platelets again to remove unbound secondary antibodies.

-

Analyze the platelets by flow cytometry to quantify the amount of bound fluorescent antibody.

-

-

Expected Outcome: A significant increase in fluorescence in the presence of both patient serum and this compound, compared to controls, indicates the presence of drug-dependent anti-platelet antibodies.

Conclusion

This compound and barbiturates, while structurally distinct, share a common pharmacological target in the GABA-A receptor, leading to similar sedative-hypnotic effects. The open-chain ureide structure of this compound, in contrast to the heterocyclic ring of barbiturates, likely contributes to its reportedly milder and shorter-acting profile. The significant adverse effect of thrombocytopenic purpura ultimately led to the withdrawal of this compound from widespread clinical use. The experimental protocols provided in this guide offer a framework for further investigation into the comparative pharmacology and toxicology of these and other sedative-hypnotic agents. A deeper understanding of the structure-activity relationships and metabolic pathways of such compounds is crucial for the development of safer and more effective drugs targeting the central nervous system.

References

The Discovery of Apronal-Induced Thrombocytopenic Purpura: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the seminal discovery of Apronal-induced thrombocytopenic purpura, a landmark case in the understanding of drug-induced immune-mediated hematological disorders. We delve into the foundational research of J.F. Ackroyd, presenting the core findings that established the immunological basis of this adverse drug reaction. This document summarizes the quantitative data from historical case reports, details the key experimental protocols used in the initial investigations, and visualizes the proposed pathogenic mechanisms and experimental workflows. This guide serves as a comprehensive resource for researchers in immunology, hematology, and drug development, offering insights into the mechanisms of drug hypersensitivity and the historical context of pharmacovigilance.

Introduction

The sedative-hypnotic drug Apronalide, marketed under the trade name Sedormid, was widely used in the mid-20th century. However, its use was associated with a severe and sometimes fatal adverse effect: a rapid and dramatic decrease in platelet count, leading to bleeding diathesis, a condition known as thrombocytopenic purpura.[1][2] The pioneering work of British physician and researcher J.F. Ackroyd in the late 1940s and early 1950s was instrumental in elucidating the immunological mechanism underlying this drug-induced toxicity.[1][2][3] His meticulous investigations provided the first clear evidence that a drug could act as a hapten, triggering an antibody response that targeted the patient's own platelets, but only in the presence of the drug. This discovery laid the groundwork for our current understanding of drug-induced immune thrombocytopenia (DITP).

This whitepaper revisits Ackroyd's groundbreaking research, presenting the data and methodologies that were pivotal in establishing the immunologic basis of this compound-induced thrombocytopenic purpura.

Quantitative Data from Foundational Studies

The following table summarizes the typical quantitative findings from case studies of this compound-induced thrombocytopenic purpura as reported in early investigations. These data illustrate the dramatic effect of the drug on platelet counts and the subsequent recovery upon its withdrawal.

| Parameter | Value (During Acute Phase) | Value (After Drug Withdrawal) | Reference |

| Platelet Count | < 50,000/µL | > 150,000/µL (within 7-10 days) | [4] |

| Bleeding Time | Significantly Prolonged (> 10 minutes) | Normal (2-7 minutes) | [5] |

| Clot Retraction | Poor or Absent | Normal | [5] |

Core Experimental Protocols

The diagnosis and investigation of this compound-induced thrombocytopenic purpura relied on several key in vitro hematological and immunological techniques. The protocols described below are based on the methodologies available and utilized during the mid-20th century.

Platelet Agglutination Test

This test was central to demonstrating the drug-dependent antibody-mediated platelet destruction.

Objective: To determine if a patient's serum contains antibodies that cause platelet agglutination in the presence of Apronalide.

Methodology:

-

Sample Collection: Whole blood was collected from the patient during the acute thrombocytopenic phase and after recovery. Serum was separated by centrifugation.

-

Platelet Suspension Preparation: A suspension of normal platelets from a compatible donor (or the patient's own platelets after recovery) was prepared by centrifuging citrated blood at a low speed to obtain platelet-rich plasma, followed by further centrifugation to pellet the platelets, which were then resuspended in saline.

-

Test Procedure:

-

A small volume of the patient's serum was mixed with the normal platelet suspension.

-

A saturated solution of Apronalide in saline was added to the mixture.

-

Control tubes were prepared, including:

-

Patient's serum + platelet suspension (without Apronalide)

-

Normal serum + platelet suspension + Apronalide solution

-

Saline + platelet suspension + Apronalide solution

-

-

-

Incubation and Observation: The mixtures were incubated at 37°C and observed for macroscopic and microscopic agglutination at regular intervals.

Interpretation: The presence of platelet agglutination only in the tube containing the patient's serum, normal platelets, and Apronalide indicated the presence of drug-dependent anti-platelet antibodies.

Complement Fixation Test

This test was employed to demonstrate that the antigen-antibody reaction in the presence of the drug consumed complement, a key feature of classical immune responses.

Objective: To detect the consumption of complement by the drug-platelet-antibody complex.

Methodology:

-

Reagents:

-

Patient's serum (heat-inactivated to destroy endogenous complement).

-

A suspension of normal platelets.

-

A saturated solution of Apronalide.

-

A standardized amount of guinea pig serum as a source of complement.

-

An indicator system: sheep red blood cells (RBCs) sensitized with anti-sheep RBC antibody (hemolysin).

-

-

Test Procedure:

-

The patient's serum, platelet suspension, and Apronalide solution were mixed.

-

A known amount of complement was added, and the mixture was incubated.

-

-

Addition of Indicator System: The sensitized sheep RBCs were added to the mixture and incubated further.

-

Observation: The degree of hemolysis was observed.

Interpretation:

-

No hemolysis (Positive Test): Indicated that the complement was "fixed" or consumed by the Apronalide-platelet-antibody complex, leaving no complement to lyse the sensitized RBCs.

-

Hemolysis (Negative Test): Indicated that complement was not fixed, and was therefore available to lyse the sensitized RBCs.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of this compound-induced thrombocytopenic purpura and the experimental workflow for its investigation.

Proposed Pathogenic Signaling Pathway

Caption: Proposed mechanism of this compound-induced thrombocytopenia.

Experimental Workflow for Diagnosis

Caption: Diagnostic workflow for this compound-induced purpura.

Conclusion

The discovery of the immunological basis of this compound-induced thrombocytopenic purpura by J.F. Ackroyd represents a pivotal moment in the history of medicine and pharmacology. His work not only led to the withdrawal of a dangerous drug but also established a new paradigm for understanding adverse drug reactions. The experimental approaches he employed, though rudimentary by modern standards, were elegant in their design and conclusive in their findings. This technical guide serves to document and preserve the core scientific contributions of this discovery, providing a valuable resource for contemporary researchers. The fundamental principles of drug-dependent antibody-mediated cytotoxicity, first elucidated in the context of Apronalide, continue to be relevant in the study of immune-mediated drug toxicities and in the development of safer therapeutic agents.

References

- 1. IMMUNOREACTIONS INVOLVING PLATELETS: I. A STERIC AND KINETIC MODEL FOR FORMATION OF A COMPLEX FROM A HUMAN ANTIBODY, QUINIDINE AS A HAPTENE, AND PLATELETS; AND FOR FIXATION OF COMPLEMENT BY THE COMPLEX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purpura due to hypersensitivity to sedormid (allyl-isopropyl-acetyl-carbamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acpjournals.org [acpjournals.org]

- 4. IMMUNOREACTIONS INVOLVING PLATELETS. V. POST-TRANSFUSION PURPURA DUE TO A COMPLEMENT-FIXING ANTIBODY AGAINST A GENETICALLY CONTROLLED PLATELET ANTIGEN. A PROPOSED MECHANISM FOR THROMBOCYTOPENIA AND ITS RELEVANCE IN “AUTOIMMUNITY” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epdf.pub [epdf.pub]

In Vitro Effects of Apronal on Platelet Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the in vitro effects of Apronal (also known as allylisopropylacetylurea or Sedormid) on platelets. Notably, a thorough review of existing scientific literature reveals a lack of evidence for a direct, dose-dependent effect of this compound on platelet aggregation . Instead, the primary mechanism by which this compound affects platelets is through an immune-mediated response, leading to thrombocytopenia. This guide will detail the known immunological mechanism of this compound-induced thrombocytopenia, provide standardized experimental protocols for assessing platelet aggregation in vitro, and illustrate relevant biological pathways.

This compound and Platelet Function: An Overview

This compound is a sedative-hypnotic drug that was withdrawn from clinical use in many countries after it was discovered to cause severe thrombocytopenic purpura.[1] While the term "platelet aggregation" might be initially considered, research indicates that the adverse effects of this compound on platelets are not due to a direct interference with the aggregation cascade. Instead, the drug is implicated in an immunological reaction that results in the destruction of platelets, a process known as platelet lysis.[2]

Absence of Direct In Vitro Effects on Platelet Aggregation

Extensive searches of scientific databases have not yielded any studies presenting quantitative data on the direct in vitro effects of this compound on platelet aggregation induced by common agonists such as ADP, collagen, or thrombin. This suggests that this compound itself does not act as a direct inhibitor or activator of the signaling pathways that lead to platelet aggregation.

The Immunological Mechanism of this compound-Induced Thrombocytopenia

The primary mechanism of this compound-induced thrombocytopenia is the formation of drug-dependent antibodies. In susceptible individuals, this compound can trigger an immune response that leads to the production of antibodies that recognize and bind to platelet surface glycoproteins, but only in the presence of the drug or a metabolite. This binding opsonizes the platelets, marking them for destruction by the reticuloendothelial system, primarily in the spleen. This leads to a rapid decrease in platelet count, resulting in thrombocytopenia.

Quantitative Data on this compound's Effects on Platelet Aggregation

As stated, there is no available quantitative data from in vitro studies to populate a table on the direct effects of this compound on platelet aggregation. Research has focused on the immunological aspects of the drug's side effects rather than a direct pharmacological effect on aggregation.

Experimental Protocols

While no specific protocols for testing the direct effects of this compound on platelet aggregation exist due to the lack of observed direct effects, the following are standard, detailed methodologies for key experiments used to assess platelet aggregation in vitro. These protocols would be the foundation for any future investigation into the direct effects of a compound on platelet function.

Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets

Objective: To isolate platelets from whole blood for in vitro aggregation studies.

Materials:

-

Human whole blood collected in 3.2% sodium citrate (B86180) tubes.

-

Centrifuge with a swinging bucket rotor.

-

Polypropylene (B1209903) tubes.

-

Tyrode's buffer.

Procedure for PRP:

-

Collect whole blood from healthy, drug-free donors.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off.

-

Carefully aspirate the upper, straw-colored layer, which is the platelet-rich plasma (PRP), and transfer it to a polypropylene tube.

-

The remaining blood can be centrifuged at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a blank in the aggregometer.

-

Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

Procedure for Washed Platelets:

-

To PRP, add apyrase (to prevent activation) and prostaglandin (B15479496) E1 (to maintain platelets in a resting state).

-

Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.

-

Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer.

-

Repeat the washing step twice to ensure the removal of plasma proteins.

-

Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration.

Light Transmission Aggregometry (LTA)

Objective: To measure platelet aggregation by detecting changes in light transmission through a platelet suspension.

Materials:

-

Platelet aggregometer.

-

Cuvettes with stir bars.

-

PRP or washed platelets.

-

Platelet agonists (e.g., ADP, collagen, thrombin, arachidonic acid).

-

Test compound (in this hypothetical case, this compound) at various concentrations.

Procedure:

-

Pre-warm the PRP/washed platelet suspension and agonist solutions to 37°C.

-

Calibrate the aggregometer with PPP (or buffer for washed platelets) to set 100% light transmission and with PRP to set 0% light transmission.

-

Pipette a standardized volume of PRP/washed platelets into a cuvette with a stir bar and place it in the heating block of the aggregometer.

-

Add the vehicle control or the test compound (this compound) and incubate for a specified time (e.g., 1-5 minutes).

-

Add the platelet agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The maximum percentage of aggregation is calculated from the change in light transmission.

Flow Cytometry for Drug-Dependent Antibody Detection

Objective: To detect the binding of drug-dependent antibodies to platelets.

Materials:

-

Flow cytometer.

-

Patient serum (containing potential antibodies).

-

Healthy donor platelets (PRP or washed).

-

This compound solution.

-

Fluorescently labeled secondary antibody (e.g., anti-human IgG-FITC).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Incubate healthy donor platelets with patient serum in the presence and absence of a therapeutic concentration of this compound for 30-60 minutes at 37°C.

-

Wash the platelets with PBS to remove unbound antibodies.

-

Add the fluorescently labeled secondary antibody and incubate for 30 minutes in the dark.

-

Wash the platelets again to remove the unbound secondary antibody.

-

Resuspend the platelets in PBS and analyze them using a flow cytometer.

-

An increase in fluorescence intensity in the presence of both patient serum and this compound, compared to controls (serum alone, this compound alone), indicates the presence of drug-dependent antibodies.

Signaling Pathways and Visualizations

General Platelet Aggregation Signaling Pathway

The following diagram illustrates the general signaling pathways involved in platelet activation and aggregation initiated by common agonists. These pathways converge on the activation of the GPIIb/IIIa receptor, the final common step in platelet aggregation.

Caption: General signaling pathways in platelet activation.

Experimental Workflow for In Vitro Platelet Aggregation Study

The diagram below outlines a typical workflow for investigating the effect of a test compound on platelet aggregation.

Caption: Workflow for in vitro platelet aggregation testing.

Proposed Mechanism of this compound-Induced Thrombocytopenia

This diagram illustrates the immunological mechanism believed to be responsible for this compound-induced thrombocytopenia.

Caption: Mechanism of this compound-induced thrombocytopenia.

Conclusion

References

The metabolic pathway of Apronal in hepatic cells

An In-Depth Technical Guide on the Core Metabolic Pathway of Apronal in Hepatic Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (allylisopropylacetylurea), a sedative-hypnotic agent withdrawn from clinical use due to severe toxicity, undergoes extensive metabolism in hepatic cells, primarily mediated by the cytochrome P450 (CYP450) enzyme system. This guide delineates the putative metabolic pathway of this compound, which is characterized by the formation of a highly reactive epoxide intermediate responsible for its toxicity. The core pathways involve Phase I oxidative reactions, including epoxidation of the allyl group and hydroxylation of the alkyl side chain, followed by Phase II detoxification via glutathione (B108866) and glucuronide conjugation. Due to the drug's withdrawal several decades ago, this guide synthesizes information from studies on close structural analogs and established principles of xenobiotic metabolism to present a scientifically grounded, albeit hypothesized, metabolic map. Detailed experimental protocols for investigating such pathways and quantitative summaries of the metabolic processes are provided to support further research in drug metabolism and toxicology.

Introduction

This compound, also known as allylisopropylacetylurea or Sedormid, is a ureide-class sedative and hypnotic drug developed in the 1920s.[1][2] Structurally similar to barbiturates, it acts on the central nervous system.[1] However, its clinical use was terminated after it was discovered to cause severe idiosyncratic toxicity, most notably thrombocytopenic purpura.[1] This toxicity is strongly indicative of bioactivation to a reactive metabolite that can form covalent adducts with cellular macromolecules.

The liver is the primary site of this compound biotransformation. Studies in animal models have demonstrated that this compound administration significantly impacts hepatic cytochrome P450 enzymes, causing an initial decrease in P450 content and inducing experimental porphyria.[3][4][5] This points to a direct and disruptive interaction with the heme-containing CYP450 system, which is central to its metabolism and toxicity.

This document provides a detailed overview of the hypothesized metabolic pathway of this compound in hepatocytes, focusing on the enzymatic reactions, the formation of intermediates, and subsequent detoxification and elimination pathways.

Core Metabolic Pathways in Hepatic Cells

The metabolism of this compound is presumed to follow the classic two-phase process for xenobiotics: Phase I functionalization and Phase II conjugation.[6][7] The lipophilic nature of the drug makes it a prime substrate for the CYP450 monooxygenase system located in the endoplasmic reticulum of hepatocytes.[8]

Phase I Metabolism: Oxidation and Bioactivation

Phase I metabolism of this compound is dominated by CYP450-catalyzed oxidation of its allylisopropyl side chain. These reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation.[8] Crucially, one of these pathways leads to the formation of a reactive metabolite.

Pathway A: Epoxidation of the Allyl Moiety (Bioactivation) Strong evidence from the structurally analogous compound, allylisopropylacetamide (B110000) (AIA), suggests that the primary route of this compound bioactivation is the CYP450-mediated oxidation of its terminal allyl group to form a reactive epoxide.[3] Epoxides are three-membered ring electrophiles that are highly reactive due to significant ring strain.[9][10] This reactive intermediate is capable of covalently binding to cellular nucleophiles, such as proteins and nucleic acids, leading to cellular damage and immune-mediated toxicity. This mechanism is a well-established cause of idiosyncratic drug toxicity. The interaction with the CYP450 enzyme itself during this process can lead to "suicide inhibition," where the reactive metabolite binds to and inactivates the enzyme, explaining the observed destruction of P450 by related compounds.[11]

Pathway B: Alkyl Hydroxylation In parallel, CYP450 enzymes are expected to catalyze the hydroxylation of the isopropyl group and other aliphatic positions on the this compound molecule. This is a common and generally detoxifying oxidative pathway for many drugs, creating hydroxylated metabolites (-OH) that are more polar and serve as primary substrates for Phase II conjugation reactions.[12]

Phase II Metabolism: Detoxification and Elimination

The reactive and functionalized metabolites generated in Phase I undergo conjugation with endogenous hydrophilic molecules to facilitate their excretion.

Pathway A: Glutathione (GSH) Conjugation The primary detoxification route for the reactive epoxide intermediate is conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[] The nucleophilic thiol group of GSH attacks one of the electrophilic carbons of the epoxide ring, leading to its opening and the formation of a stable, water-soluble GSH-conjugate.[9][14] This conjugate can then be further processed into mercapturic acid and excreted from the body.[15] Depletion of cellular GSH stores under conditions of high this compound dosage would overwhelm this detoxification pathway, allowing the reactive epoxide to bind to cellular targets and cause toxicity, a mechanism analogous to acetaminophen (B1664979) overdose.[3][16]

Pathway B: Glucuronidation The hydroxylated metabolites produced during Phase I are excellent substrates for UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group, forming a highly water-soluble glucuronide conjugate that is readily eliminated in urine or bile.[17] This is a major detoxification pathway for a wide range of drugs and their metabolites.[5][18]

Data Presentation: Summary of Metabolic Reactions

As specific quantitative data for this compound metabolism is unavailable in the literature, the following table summarizes the hypothesized reactions, enzymes, and metabolite characteristics.

| Metabolic Phase | Reaction Type | Enzyme System | Substrate Moiety | Product/Metabolite | Metabolite Characteristic |

| Phase I | Epoxidation | Cytochrome P450 (CYP) | Allyl Group | This compound-epoxide | Reactive , Electrophilic, Cytotoxic |

| Phase I | Hydroxylation | Cytochrome P450 (CYP) | Isopropyl/Alkyl Group | Hydroxy-Apronal | More Polar, Substrate for Phase II |

| Phase II | Glutathione Conjugation | Glutathione S-Transferase (GST) | This compound-epoxide | This compound-SG-Conjugate | Detoxified, Water-Soluble, Excretable |

| Phase II | Glucuronidation | UDP-Glucuronosyltransferase (UGT) | Hydroxy-Apronal | This compound-O-Glucuronide | Detoxified, Highly Water-Soluble, Excretable |

Visualization of Pathways and Workflows

Diagram of the Putative Metabolic Pathway of this compound

Caption: Putative metabolic pathway of this compound in hepatic cells.

Diagram of an Experimental Workflow for Metabolite Identification

Caption: Workflow for in vitro analysis of this compound metabolism.

Experimental Protocols

The following protocols are synthesized from established methodologies for in vitro drug metabolism studies and are suitable for investigating the biotransformation of this compound.[19][20][21][22]

Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes (HLMs) to calculate its in vitro half-life (t½).

Materials:

-

Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock

-

This compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) with an internal standard (e.g., carbamazepine)

-

96-well incubation plates and analytical plates

-

Incubator/shaker set to 37°C

-

LC-MS/MS system

Methodology:

-

Preparation: Thaw HLMs on ice. Prepare a 1 µM this compound working solution in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Incubation Setup: In a 96-well plate, add 50 µL of phosphate buffer. Add 25 µL of 2 mg/mL HLM solution (diluted from stock). Add 25 µL of the 1 µM this compound solution. Pre-incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding 25 µL of the pre-warmed NADPH regenerating system to each well. The final reaction volume is 125 µL, with a final this compound concentration of 200 nM and HLM concentration of 0.4 mg/mL.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 250 µL of ice-cold ACN containing the internal standard to the respective wells. The 0-minute sample is prepared by adding the ACN before the NADPH system.

-

Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new 96-well plate. Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

-

Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).

Protocol 2: Trapping and Identification of a Reactive Glutathione Conjugate

Objective: To detect the formation of a reactive metabolite by trapping it with glutathione (GSH) and identifying the resulting conjugate.

Materials:

-

Same as Protocol 5.1, with the addition of:

-

Glutathione (GSH), reduced form

-

Glutathione S-transferase (GST) enzyme (optional, as conjugation can occur non-enzymatically)

Methodology:

-

Preparation: Prepare incubation mixtures as described in Protocol 5.1.

-

Incubation Setup: Create two sets of incubation conditions:

-

Set A (Control): HLM, this compound, NADPH system.

-

Set B (Trapping): HLM, this compound, NADPH system, and a high concentration of GSH (e.g., 1-5 mM). Optionally, add GST to enhance enzymatic conjugation.

-

-

Reaction and Processing: Initiate the reactions and incubate for a fixed time (e.g., 60 minutes). Process the samples as described in Protocol 5.1.

-

Analysis: Analyze the supernatants using LC-MS/MS. In addition to monitoring the parent drug, perform a search for the predicted mass of the this compound-GSH conjugate (Mass of this compound + Mass of GSH).

-

Data Interpretation: The appearance of a new peak corresponding to the mass of the this compound-GSH conjugate in Set B, which is absent or significantly lower in Set A, provides strong evidence for the formation of a reactive metabolite that is trapped by GSH.[3] The structure can be further elucidated using tandem mass spectrometry (MS/MS) fragmentation analysis.

Conclusion

is a critical determinant of its toxicity. The available evidence strongly supports a bioactivation pathway initiated by cytochrome P450-mediated epoxidation of the drug's allyl group. This reactive intermediate is the likely culprit behind the covalent modification of cellular proteins, leading to the adverse effects that caused its clinical withdrawal. Detoxification occurs through the conjugation of this epoxide with glutathione and through glucuronidation of hydroxylated metabolites. The provided framework and experimental protocols offer a robust starting point for researchers aiming to further investigate the metabolism of this compound or other structurally related compounds, contributing to a deeper understanding of the mechanisms of drug-induced toxicity.

References

- 1. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The glutathione-linked metabolism of 2-allyl-2-isopropy-lacetamide in rats. Further evidence for the formation of a reactive metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical effects of the porphyrinogenic drug allylisopropylacetamide. A comparative study with phenobarbital - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The glucuronidation of hydroxylated metabolites of benzo[a]pyrene and 2-acetylaminofluorene by cDNA-expressed human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 11. The influence of allyl isopropyl acetamide on d-aminolevulinic acid synthetase and cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. Metabolism and excretion of a glutathione conjugate of acetaminophen in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Glucuronidation - Wikipedia [en.wikipedia.org]

- 18. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 20. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Apronal (Allylisopropylacetylurea): A Technical Guide to Inducing Experimental Acute Intermittent Porphyria

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of Apronal, also known as allylisopropylacetylurea (AIA), as a chemical tool for inducing experimental models of acute intermittent porphyria (AIP). Porphyrias are a group of metabolic disorders resulting from deficiencies in the heme biosynthesis pathway. Experimental models are critical for understanding the pathophysiology of these diseases and for the preclinical evaluation of novel therapeutic agents. This compound serves as a potent inducer of the rate-limiting enzyme in heme synthesis, 5'-aminolevulinate synthase 1 (ALAS1), by disrupting the hepatic heme pool through the inactivation of cytochrome P450 enzymes. This guide details the underlying molecular mechanisms, provides structured experimental protocols for both in vivo (rat) and in vitro (primary chick embryo hepatocyte) models, presents quantitative data on the expected biochemical outcomes, and visualizes key pathways and workflows using Graphviz diagrams.

Introduction

Acute Intermittent Porphyria (AIP) is an autosomal dominant disorder caused by a deficiency in the enzyme hydroxymethylbilane (B3061235) synthase (HMBS), the third enzyme in the heme biosynthetic pathway. Under basal conditions, most individuals with this genetic trait remain asymptomatic. However, exposure to certain precipitating factors, including various drugs, hormonal fluctuations, and caloric restriction, can trigger life-threatening neurovisceral attacks. These attacks are characterized by the massive overproduction and accumulation of the neurotoxic heme precursors, δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG).[1]